Cas no 2229564-59-2 (2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol)
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol
- 2229564-59-2
- EN300-1950483
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- Inchi: 1S/C8H13BrF2O/c9-5-7(12)6-1-3-8(10,11)4-2-6/h6-7,12H,1-5H2
- InChI Key: UKDMEVKCTFUAPF-UHFFFAOYSA-N
- SMILES: BrCC(C1CCC(CC1)(F)F)O
Computed Properties
- Exact Mass: 242.01178g/mol
- Monoisotopic Mass: 242.01178g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950483-0.05g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1950483-0.1g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1950483-0.25g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1950483-0.5g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1950483-1.0g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 1g |
$1157.0 | 2023-05-31 | ||
| Enamine | EN300-1950483-2.5g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1950483-5.0g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 5g |
$3355.0 | 2023-05-31 | ||
| Enamine | EN300-1950483-10.0g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 10g |
$4974.0 | 2023-05-31 | ||
| Enamine | EN300-1950483-1g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1950483-5g |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol |
2229564-59-2 | 5g |
$2235.0 | 2023-09-17 |
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol
Comprehensive Overview of 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2229564-59-2)
2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2229564-59-2) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both bromo and difluorocyclohexyl moieties makes it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
One of the key features of 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is its role in the development of novel therapeutic agents. The difluorocyclohexyl group is known to influence the lipophilicity and conformational stability of molecules, which is critical for optimizing drug-receptor interactions. This compound is frequently explored in the context of central nervous system (CNS) drug development, as fluorinated analogs are often used to improve blood-brain barrier penetration.
In addition to pharmaceutical applications, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is also studied for its utility in agrochemical formulations. The introduction of fluorine atoms into pesticide structures can enhance their environmental persistence and target specificity. Given the growing demand for sustainable crop protection solutions, this compound is being investigated for its potential to reduce the ecological footprint of agricultural chemicals.
The synthesis of 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol typically involves multi-step organic reactions, including halogenation and fluorination processes. Researchers often employ Grignard reactions or nucleophilic substitution techniques to introduce the bromo and hydroxyl functional groups. The compound's purity and yield are critical factors, especially when it is used as a building block for high-value derivatives.
From an analytical perspective, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods help confirm its molecular structure and assess its suitability for further chemical modifications. The compound's stability under various conditions is also a subject of ongoing research, particularly for industrial-scale applications.
Given the increasing interest in fluorinated compounds, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol is likely to remain a focal point in synthetic chemistry. Its compatibility with green chemistry principles—such as reduced solvent usage and energy-efficient processes—makes it an attractive candidate for sustainable manufacturing. As regulatory standards for chemical production become stricter, this compound's potential for eco-friendly synthesis could further elevate its importance.
In summary, 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-ol (CAS No. 2229564-59-2) is a promising chemical intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural attributes, combined with the growing demand for fluorinated compounds, position it as a valuable asset in modern chemical research. Future studies will likely explore its scalability and compatibility with emerging synthetic methodologies.
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